![molecular formula C9H13N3O B2617420 2-[Methyl(pyrimidin-2-yl)amino]cyclobutan-1-ol CAS No. 2200687-92-7](/img/structure/B2617420.png)
2-[Methyl(pyrimidin-2-yl)amino]cyclobutan-1-ol
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Overview
Description
Synthesis Analysis
While specific synthesis information for “2-[Methyl(pyrimidin-2-yl)amino]cyclobutan-1-ol” is not available, similar 2-aminopyrimidine derivatives have been synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process involves five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Scientific Research Applications
- Researchers have explored the potential of 2-[Methyl(pyrimidin-2-yl)amino]cyclobutan-1-ol as an antihypertensive agent. Its unique chemical structure contributes to its efficacy in managing blood pressure. Further studies aim to optimize its dosage and assess its safety profile .
Antihypertensive Properties
Mechanism of Action
Target of Action
Similar 2-aminopyrimidine derivatives have been tested for their in vitro activities against trypanosoma brucei rhodesiense and plasmodium falciparum nf54 , suggesting potential targets within these organisms.
Biochemical Pathways
Given its potential antitrypanosomal and antiplasmodial activities , it may interfere with the life cycle of these organisms or inhibit essential biochemical pathways.
Result of Action
Some 2-aminopyrimidine derivatives have shown good antitrypanosomal activity and excellent antiplasmodial activity , suggesting that this compound may have similar effects.
properties
IUPAC Name |
2-[methyl(pyrimidin-2-yl)amino]cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-12(7-3-4-8(7)13)9-10-5-2-6-11-9/h2,5-8,13H,3-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXHNOHXVGLRTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1O)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(pyrimidin-2-yl)amino]cyclobutan-1-ol |
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